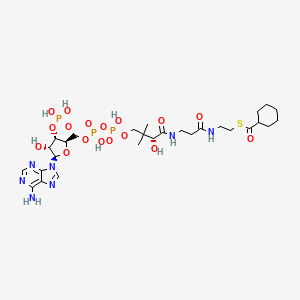

Cyclohexane-1-carbonyl-CoA

Vue d'ensemble

Description

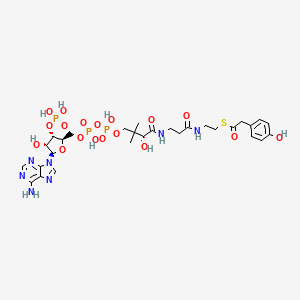

Cyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid. It is functionally related to a cyclohexanecarboxylic acid. It is a conjugate acid of a this compound(4-).

Applications De Recherche Scientifique

Rôle dans les réactions biochimiques

Le cyclohexane-1-carbonyl-CoA est un acyl-CoA qui résulte de la condensation formelle du groupe thiol de la coenzyme A avec le groupe carboxy de l'acide cyclohexane-1-carboxylique . Il joue un rôle crucial en tant que donneur d'acyle dans diverses réactions biochimiques .

Implication dans les processus de fermentation

Ce composé est impliqué dans la conversion du this compound en cyclohex-1-ène-1-carbonyl-CoA dans la biosynthèse du cyclohexane-1-carboxylate . Ceci est un sous-produit produit pendant la fermentation du benzoate et du crotonate en acétate .

Interaction avec les enzymes

Le this compound interagit avec l'enzyme this compound déshydrogénase . Cette enzyme est impliquée dans la conversion du this compound en cyclohex-1-ène-1-carbonyl-CoA .

Rôle dans le métabolisme microbien

Dans le métabolisme de certains microorganismes tels que Syntrophus aciditrophicus, le this compound joue un rôle significatif . Il est impliqué dans la fermentation du benzoate et du crotonate dans ces organismes .

Dérivé structurel

Le this compound est un dérivé structurel de l'acide cyclohexanecarboxylique . Il est également lié à d'autres structures telles que le 2-hydroxy-6-oxothis compound, le 2-oxothis compound et le 2-hydroxythis compound .

Mécanisme D'action

Target of Action

Cyclohexane-1-carbonyl-CoA, also known as Cyclohexanecarboxyl-coenzyme A, primarily targets the enzyme This compound reductase (NADP+) . This enzyme is involved in a pathway that transforms shikimate to this compound by a series of dehydration and double-bond reduction steps .

Mode of Action

The compound interacts with its target enzyme through a formal condensation of the thiol group of coenzyme A with the carboxy group of cyclohexane-1-carboxylic acid . This interaction results in the conversion of this compound into cyclohex-1-ene-1-carbonyl-CoA .

Biochemical Pathways

This compound is involved in the biosynthesis of cyclohexane-1-carboxylate, a by-product produced during the fermentation of benzoate and crotonate to acetate . The enzyme this compound reductase (NADP+) catalyzes this process .

Result of Action

The action of this compound results in the production of cyclohex-1-ene-1-carbonyl-CoA . This conversion is part of a larger biochemical pathway that leads to the production of cyclohexane-1-carboxylate .

Analyse Biochimique

Biochemical Properties

Cyclohexane-1-carbonyl-CoA acts as an acyl donor in biochemical reactions, transferring acyl groups between molecular entities . One of the key enzymes interacting with this compound is this compound reductase (NADP+), which catalyzes the reduction of this compound to cyclohex-1-ene-1-carbonyl-CoA . This enzyme is involved in the pathway that transforms shikimate to this compound through a series of dehydration and double-bond reduction steps .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an acyl donor, facilitating the transfer of acyl groups to other biomolecules, which can affect cellular functions . The interactions of this compound with enzymes and proteins can lead to changes in metabolic flux and the regulation of gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, this compound reductase (NADP+) binds to this compound and catalyzes its reduction . This interaction involves the transfer of electrons from NADP+ to this compound, resulting in the formation of cyclohex-1-ene-1-carbonyl-CoA . Additionally, this compound can influence gene expression by acting as a substrate for enzymes involved in acylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions . Its degradation can occur through enzymatic hydrolysis, leading to the formation of cyclohexane-1-carboxylic acid and coenzyme A . Long-term effects on cellular function may include alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may enhance metabolic processes by acting as an acyl donor . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical changes .

Metabolic Pathways

This compound is involved in the anaerobic degradation of cyclohexane-1-carboxylate . This pathway includes the conversion of cyclohexane-1-carboxylate to this compound, followed by further degradation to cyclohex-1-ene-1-carbonyl-CoA . Enzymes such as this compound reductase (NADP+) play a crucial role in this metabolic pathway .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can participate in metabolic reactions . The accumulation of this compound in certain tissues can influence its biochemical activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its biochemical role .

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSKGVRHSLILFG-TYHXJLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975010 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5960-12-3 | |

| Record name | Coenzyme A, S-cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANECARBOXYL-COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclohexanecarboxyl-coenzyme A fit into the metabolic pathway of benzoate and crotonate degradation in Syntrophus aciditrophicus?

A: Syntrophus aciditrophicus utilizes both benzoate and crotonate as energy sources in anaerobic conditions. Research has revealed that cyclohexanecarboxyl-coenzyme A is a central intermediate in the formation of cyclohexane carboxylate, a final product of both metabolic pathways [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)